

molecular weight of N-(Azido-peg4)-n-bis(peg4-acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(Azido-peg4)-n-bis(peg4-acid)**

Cat. No.: **B15543689**

[Get Quote](#)

An In-depth Technical Guide to **N-(Azido-peg4)-n-bis(peg4-acid)**

For Researchers, Scientists, and Drug Development Professionals

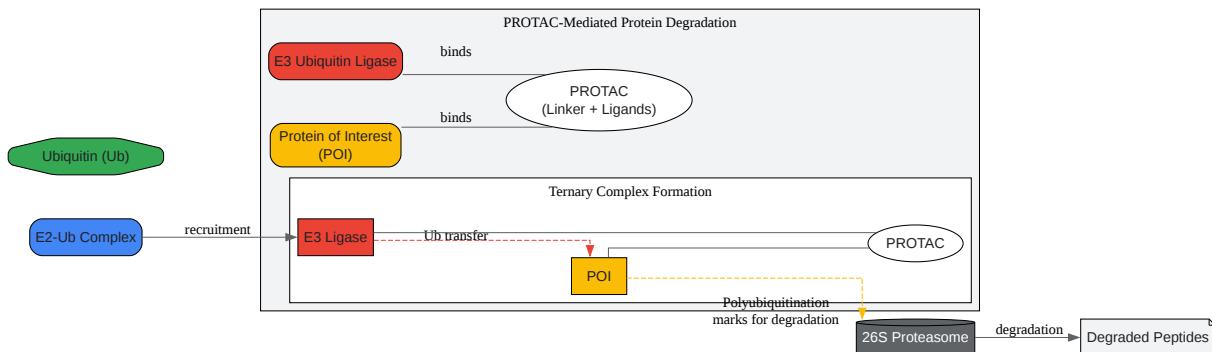
This guide provides comprehensive technical information on **N-(Azido-peg4)-n-bis(peg4-acid)**, a heterobifunctional, branched PEG linker crucial for advanced bioconjugation and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

N-(Azido-peg4)-n-bis(peg4-acid) is a versatile chemical tool featuring a central azide (N_3) group and two terminal carboxylic acid (-COOH) groups, each separated by polyethylene glycol (PEG4) spacers. This trifunctional architecture allows for sequential or orthogonal conjugation strategies, making it highly valuable in drug development and chemical biology.

Quantitative Data Summary

The key quantitative specifications for **N-(Azido-peg4)-n-bis(peg4-acid)** are summarized below.


Property	Value	Citations
Molecular Weight	786.9 g/mol	[1] [2] [3]
Molecular Formula	C ₃₃ H ₆₂ N ₄ O ₁₇	[1] [2] [3]
CAS Number	2771424-45-2 or 2093152-80-6	[1] [2] [3]
Purity	Typically >96% or ≥98%	[1] [2] [3]
Structure	3-arm branched PEG linker	[3]
Solubility	Soluble in Water, DMSO, DCM, DMF	[3]
Storage Condition	-20°C, desiccated and protected from light	[3] [4]

Chemical Functionality and Applications

The unique structure of this linker dictates its primary applications.

- **Azide Group (-N₃):** The azide moiety is a key functional group for "click chemistry." It readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups to form a stable triazole linkage.[\[3\]](#)[\[5\]](#)
- **Carboxylic Acid Groups (-COOH):** The two terminal carboxylic acids can be activated to react with primary amines (-NH₂) on biomolecules (e.g., lysine residues on proteins) to form stable amide bonds.[\[2\]](#)[\[3\]](#) This reaction is typically mediated by carbodiimide chemistry, such as using EDC and N-hydroxysuccinimide (NHS).[\[2\]](#)[\[3\]](#)[\[6\]](#)

This dual functionality makes it an ideal linker for constructing PROTACs.[\[5\]](#) PROTACs are heterobifunctional molecules that recruit a specific target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[\[3\]](#)[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

PROTAC Mechanism of Action.

Experimental Protocols

The following are generalized protocols for the two key reactions involving this linker. Note: These are starting points and must be optimized for specific molecules and applications.

Protocol 1: Amide Coupling via EDC/NHS Chemistry

This two-step protocol describes the conjugation of one of the linker's carboxylic acid groups to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule ligand).

Materials:

- **N-(Azido-peg4)-n-bis(peg4-acid)**

- Amine-containing molecule
- Activation Buffer: 0.1 M MES, pH 4.5-6.0[4][5]
- Coupling Buffer: PBS (phosphate-buffered saline), pH 7.2-8.0[4][5]
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Quenching Solution: 1 M Tris-HCl pH 8.5 or 1 M hydroxylamine
- Anhydrous DMSO or DMF

Procedure:

- Reagent Preparation:
 - Equilibrate all reagents to room temperature before use.[2][4]
 - Prepare a stock solution of the PEG linker in anhydrous DMSO or DMF (e.g., 10 mg/mL). [2]
 - Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL each).[8] EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[9]
- Activation of Carboxylic Acid:
 - In a reaction tube, dissolve the PEG linker in Activation Buffer.
 - Add a 5-10 fold molar excess of both EDC and Sulfo-NHS to the linker solution. The use of Sulfo-NHS creates a more stable amine-reactive intermediate, increasing coupling efficiency.[5][9]
 - Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[9][10]
- Conjugation to Amine-Containing Molecule:

- Dissolve your amine-containing molecule in the Coupling Buffer.
- Immediately add the activated linker solution to the amine-containing molecule solution. The reaction with primary amines is most efficient at pH 7.2-8.0.[2][5]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9]
- Quenching and Purification:
 - Quench any unreacted NHS-activated linker by adding the Quenching Solution and incubating for 30 minutes.[2][11]
 - Purify the final conjugate using appropriate methods such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove excess reagents and byproducts.

Protocol 2: Azide-Alkyne Click Chemistry

This protocol outlines the conjugation of the azide group, typically after the amide coupling has been performed.

Materials:

- Azide-functionalized molecule (from Protocol 1)
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- Sodium Ascorbate (or other reducing agent like THPTA)
- Solvent (e.g., PBS/t-butanol mixture, DMSO)

Procedure:

- Dissolve the azide-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of the alkyne-containing molecule in the chosen solvent system.

- In a separate tube, prepare a fresh solution of the copper catalyst. Add CuSO₄ (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.5-1.0 equivalents).
- Add the catalyst solution to the reaction mixture containing the azide and alkyne.
- Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
- Once the reaction is complete, purify the product using chromatography or other suitable methods to remove the copper catalyst and unreacted starting materials.

[Click to download full resolution via product page](#)

Sequential Conjugation Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. bocsci.com [bocsci.com]
- 7. researchgate.net [researchgate.net]
- 8. biologixgroup.com [biologixgroup.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- To cite this document: BenchChem. [molecular weight of N-(Azido-peg4)-n-bis(peg4-acid)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15543689#molecular-weight-of-n-azido-peg4-n-bis-peg4-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com